CAY10575

概要

説明

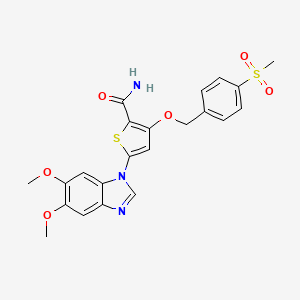

CAY10575は、特定のキナーゼに対する阻害効果で知られる化学化合物です。正式名称は、5-(5,6-ジメトキシ-1H-ベンゾイミダゾール-1-イル)-3-[(4-(メチルスルホニル)フェニル)メトキシ]-2-チオフェンカルボキサミドです。 この化合物は、主にIκBキナーゼβ(IKKβ)およびポロ様キナーゼ1(Plk1)を阻害する能力で知られており、生化学研究において貴重なツールとなっています .

準備方法

CAY10575の合成は、ベンゾイミダゾールコアの調製から始まり、いくつかの段階を必要とします。合成経路は通常、次のようなものになります。

ベンゾイミダゾール環の形成: これは、o-フェニレンジアミンと適切なカルボン酸誘導体を縮合させることによって達成されます。

メトキシ基の導入: ベンゾイミダゾール環のメトキシ化は、酸触媒の存在下でメタノールを使用して行われます。

チオフェン環の付加: チオフェン環は、ベンゾイミダゾール中間体とのカップリング反応によって導入されます。

最終的な修飾: メチルスルホニルフェニル基は、求核置換反応によって結合されます

化学反応の分析

CAY10575は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、分子内のニトロ基または他の還元可能な官能基を標的にすることができます。

これらの反応で一般的に使用される試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、アミンやチオールのような求核剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究における用途

This compoundは、科学研究において幅広い用途があります。

化学: キナーゼシグナル伝達経路を研究するための様々な生化学的アッセイにおいて、キナーゼ阻害剤として使用されます。

生物学: この化合物は、細胞シグナル伝達と調節におけるキナーゼの役割を調べるための細胞生物学研究で使用されています。

医学: this compoundは、特にがんのようにキナーゼ活性が調節不全になっている疾患における潜在的な治療効果について研究されています。

科学的研究の応用

CAY10575 has a wide range of scientific research applications:

Chemistry: It is used as a kinase inhibitor in various biochemical assays to study kinase signaling pathways.

Biology: The compound is employed in cell biology research to investigate the role of kinases in cell signaling and regulation.

Medicine: this compound is explored for its potential therapeutic effects, particularly in diseases where kinase activity is dysregulated, such as cancer.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery

作用機序

CAY10575は、IκBキナーゼβ(IKKβ)とポロ様キナーゼ1(Plk1)の活性を阻害することによって効果を発揮します。これらのキナーゼは、細胞シグナル伝達経路において重要な役割を果たしています。

IKKβ: IKKβの阻害は、IκBのリン酸化と分解を防ぎ、それによって活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)経路の活性化を阻害します。

類似化合物との比較

CAY10575は、IKKβとPlk1の両方を二重に阻害する作用があるため、ユニークです。類似の化合物には、次のようなものがあります。

IKK2阻害剤3: 異なる化学構造を持つ別のIKKβ阻害剤です。

ポロ様キナーゼ阻害剤1: Plk1を特異的に標的とする化合物で、IKKβは阻害しません

これらの類似の化合物は、this compoundが複数のキナーゼを標的とする際の特異性と多様性を強調しており、研究において貴重なツールとなっています。

生物活性

CAY10575 is a selective inhibitor known for its significant biological activity, particularly in the modulation of specific kinases involved in various cellular processes. This compound has garnered attention in research due to its potential therapeutic applications, especially in cancer and neurodegenerative diseases.

This compound primarily functions as an inhibitor of the following kinases:

- IKKα : Inhibits IKKα with an IC50 of <15.8 µM, which is crucial for the NF-κB signaling pathway.

- Polo-like kinase 1 (Plk1) : Exhibits an IC50 of 0.125 µM, which plays a vital role in cell cycle regulation and mitosis .

Effects on Neurite Growth

Research indicates that this compound promotes neurite outgrowth in hippocampal neurons isolated from rat embryos. The effective concentration range for this effect is between 0.8 to 20 µM, demonstrating its potential neuroprotective properties .

Inhibition Profile

The following table summarizes the inhibition profile of this compound against various kinases:

| Target Kinase | IC50 (µM) |

|---|---|

| IKKα | <15.8 |

| Polo-like kinase 1 | 0.125 |

| Other kinases | Not specified |

Neuroprotective Effects

A notable case study involved the application of this compound in models of neurodegeneration. The compound was shown to significantly increase neurite length and branching, suggesting a role in promoting neuronal health and resilience against stressors such as oxidative damage.

Cancer Research

In cancer studies, this compound's inhibition of Plk1 has been linked to reduced proliferation rates in various cancer cell lines. This inhibition leads to cell cycle arrest, particularly in the G2/M phase, indicating its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Neuronal Health : Increased neurite length correlates with enhanced synaptic connectivity, which may have implications for treating neurodegenerative diseases.

- Cancer Cell Proliferation : The compound effectively reduces tumor growth in xenograft models when administered at therapeutic doses.

- Selectivity : this compound demonstrates a high degree of selectivity for its target kinases, minimizing off-target effects that could lead to adverse reactions.

特性

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZTVTZCYVZGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648989 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916985-21-2 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。